molecular formula C4H5FN2O3 B142251 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- CAS No. 37103-91-6

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

Cat. No.: B142251
CAS No.: 37103-91-6
M. Wt: 148.09 g/mol
InChI Key: AWONXBGDFDRWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, also known as 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, is a useful research compound. Its molecular formula is C4H5FN2O3 and its molecular weight is 148.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • The compound has been instrumental in the synthesis and structural characterization of various pyrimidine derivatives. Kinoshita et al. (1992) focused on the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives with bromo substituted side chains at the 1- and 6-positions. Structural elucidation of these derivatives was detailed, showcasing the versatility of the compound in synthesis and characterization of novel molecules (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Antiviral Activity

  • Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives, revealing their potent inhibitory action against HIV-1 and HIV-2. The study emphasized the compound's critical role in developing new classes of non-nucleoside RT inhibitors, marking a significant advancement in antiviral therapeutics (Buckheit, Hartman, Watson, Kwon, Lee, Lee, Kang, Chung, & Cho, 2007).

Enzyme Inhibition Studies

  • Woodman et al. (1980) explored the compound's utility in inhibiting nucleoside phosphorylase cleavage. Their work illuminated the differences in the active sites of various pyrimidine nucleoside phosphorylases and laid the groundwork for designing more potent and specific inhibitors (Woodman, Sarrif, & Heidelberger, 1980).

Antitumor and Selective Histone Deacetylase Inhibitory Activity

  • A study by Liu et al. (2015) demonstrated the compound's potential as an antitumor agent in colorectal cancer HCT116 cells. It highlighted the compound's capacity to selectively inhibit histone deacetylase 6 (HDAC6), providing insights into its therapeutic potential and underlining its role in advancing cancer treatment research (Liu, Lee, Lai, Pan, Huang, Kuo, Chen, & Liou, 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 5-fluorouracil, act as thymidylate synthase inhibitors . Thymidylate synthase is an enzyme that is crucial for DNA replication, and its inhibition can lead to cell death .

Mode of Action

It is suggested that the compound might interact with its targets through a proton-coupled electron transfer (pcet) mechanism . This involves the transfer of a proton and an electron from the compound to its target, which can lead to changes in the target’s function .

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to interfere with the synthesis of the pyrimidine thymidylate, a nucleotide required for dna replication . This can lead to downstream effects such as the inhibition of cell growth and induction of cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 14809300, a density of 163g/cm3, and a melting point of >130ºC .

Result of Action

It is suggested that the compound might have cytotoxic effects on cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione. For instance, the compound’s reactivity towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations . The results suggested that the oxidation of the compound by O2•− or HO2• in water is feasible . The actual oxidant along the pcet pathways is ho2• with a short lifetime, suggesting that the biodegradability of the compound by o2•− (ho2•) is governed by the complex formation step and the concerted pcet .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo enzymatic oxidation and hydrolysis by homogeneous dihydropyrimidine dehydrogenase (DPDase) and dihydropyrimidine aminohydrolase (DPHase), respectively . These interactions suggest that 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione may play a role in certain biochemical reactions involving these enzymes.

Cellular Effects

Given its potential interactions with enzymes such as DPDase and DPHase , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its potential interactions with DPDase and DPHase , it is possible that this compound exerts its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression.

Properties

IUPAC Name

5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONXBGDFDRWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC(=O)NC1=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958273
Record name 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37103-91-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37103-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.